molecular formula C19H20N6O3 B2921250 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034352-85-5

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

カタログ番号: B2921250
CAS番号: 2034352-85-5
分子量: 380.408
InChIキー: DNZUZMLZSMKWOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a triazolo[4,3-b]pyridazine core substituted with pyrrolidine at position 4. A methylene bridge connects this core to a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide group.

特性

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-19(13-4-3-5-14-18(13)28-11-10-27-14)20-12-17-22-21-15-6-7-16(23-25(15)17)24-8-1-2-9-24/h3-7H,1-2,8-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZUZMLZSMKWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C5C(=CC=C4)OCCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₆O₂
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 2034323-71-0

This compound features a triazole ring fused with a pyridazine moiety and a benzo[d]dioxine structure, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exhibit promising anticancer properties.

The anticancer activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance:

  • AXL Kinase Inhibition : Research indicates that similar triazolo compounds can inhibit AXL receptor tyrosine kinase function. This inhibition is crucial as AXL is often overexpressed in various cancers and is associated with poor prognosis .

Case Studies and Experimental Data

A variety of experimental studies have been conducted to evaluate the biological activity of related compounds. The following table summarizes key findings from recent research:

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHEPG2 (liver cancer)1.18 ± 0.14EGFR inhibition
Compound BMCF7 (breast cancer)0.24Src inhibition
Compound CA549 (lung cancer)0.83 ± 0.07c-Met kinase inhibition

These findings suggest that modifications in the chemical structure can significantly enhance the potency against various cancer cell lines.

Pharmacokinetics and Bioavailability

In addition to anticancer activity, understanding the pharmacokinetics of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is essential for its therapeutic application. Compounds with similar structures have shown favorable oral bioavailability and systemic exposure in preclinical studies .

類似化合物との比較

Table 1: Structural and Physicochemical Properties of the Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notes
Target Compound C₂₁H₂₁N₇O₃ 419.44 Triazolo[4,3-b]pyridazine 6-(pyrrolidin-1-yl), methylene-linked 2,3-dihydrobenzo[d][1,4]dioxine carboxamide Higher oxygen content may enhance solubility; dihydrodioxine offers H-bonding potential.
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide C₁₈H₁₇N₇OS 379.40 Triazolo[4,3-b]pyridazine 6-(pyrrolidin-1-yl), methylene-linked benzothiazole carboxamide Benzothiazole introduces sulfur-based electronic effects; lower molecular weight.
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide C₁₉H₂₀N₆O₃ 380.40 1,3,5-Triazine 4-methoxy, 6-(pyrrolidin-1-yl), methylene-linked phenylisoxazole carboxamide Triazine core is planar; phenylisoxazole may influence π-π stacking interactions.
N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide C₁₇H₁₈N₆O 322.36 Triazolo[4,3-b]pyridazine 6-(piperidine), phenyl carboxamide Piperidine substitution alters basicity; phenyl carboxamide reduces polarity.

Key Structural Differences and Implications

Core Heterocycle: The target compound and share the triazolo[4,3-b]pyridazine core, which is fused and aromatic, favoring interactions with flat binding pockets (e.g., kinases).

Substituent Effects :

  • The dihydrobenzo[d][1,4]dioxine group in the target compound provides two ether oxygen atoms, likely improving aqueous solubility and hydrogen-bonding capacity compared to the benzothiazole in (which introduces sulfur-mediated hydrophobic interactions) .
  • The piperidine substituent in increases basicity (pKa ~10) compared to the pyrrolidine in the target compound (pKa ~8.5), which may influence cellular uptake and target engagement .

Carboxamide Linker :

  • All compounds feature a methylene-linked carboxamide, but the aromatic moiety varies (dihydrodioxine, benzothiazole, phenylisoxazole). These differences modulate electronic properties:
  • Dihydrodioxine : Electron-rich due to oxygen atoms; may enhance binding to polar residues.
  • Benzothiazole : Electron-withdrawing sulfur atom; may stabilize charge-transfer complexes.
  • Phenylisoxazole : Combines aromaticity with a heterocyclic oxygen; may improve metabolic stability .

Spectroscopic and Computational Insights

  • NMR Analysis : Evidence from highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) of similar compounds lead to distinct chemical shifts, suggesting that the dihydrodioxine group in the target compound alters the electronic environment of adjacent protons compared to benzothiazole or phenylisoxazole analogs.
  • Mass Spectrometry : Molecular networking () clusters compounds based on fragmentation patterns. The target compound and would share high cosine scores (>0.8) due to identical cores but diverge in clusters due to differing carboxamide groups.

Bioactivity Considerations

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest plausible applications:

  • Kinase Inhibition : The triazolo[4,3-b]pyridazine core is common in kinase inhibitors (e.g., JAK/STAT pathway). The dihydrodioxine’s H-bonding capacity may improve selectivity .
  • GPCR Targeting : Pyrrolidine and piperidine substituents are prevalent in aminergic receptor ligands. The target compound’s pyrrolidine may favor dopamine or serotonin receptor subtypes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。